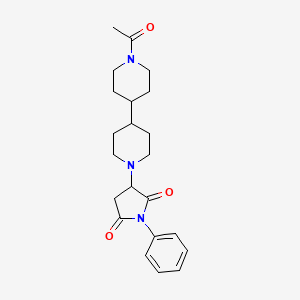![molecular formula C17H14N4O4S2 B11048089 N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-{[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B11048089.png)
N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-{[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~-(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)-2-{[5-(2-FURYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETAMIDE is a complex organic compound that belongs to the class of benzothiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)-2-{[5-(2-FURYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETAMIDE typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Benzothiazole Core: This step involves the cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions to form the benzothiazole ring.
Ethoxylation: The benzothiazole core is then ethoxylated using ethyl iodide in the presence of a base such as potassium carbonate.
Formation of the Oxadiazole Ring: The oxadiazole ring is synthesized by reacting a hydrazide with an appropriate carboxylic acid derivative under dehydrating conditions.
Coupling Reaction: The final step involves coupling the ethoxylated benzothiazole with the oxadiazole derivative using a suitable coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N~1~-(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)-2-{[5-(2-FURYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its potential as a building block for more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, benzothiazole derivatives are often explored for their antimicrobial, antiviral, and anticancer properties. This compound may exhibit similar activities and is therefore of interest in drug discovery and development.
Medicine
In medicine, compounds like N1-(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)-2-{[5-(2-FURYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETAMIDE are investigated for their potential therapeutic effects. They may act as enzyme inhibitors, receptor modulators, or other bioactive agents.
Industry
In industry, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N1-(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)-2-{[5-(2-FURYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETAMIDE depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with nucleic acid functions.
Comparison with Similar Compounds
Similar Compounds
- N~1~-(6-METHOXY-1,3-BENZOTHIAZOL-2-YL)-2-{[5-(2-FURYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETAMIDE
- N~1~-(6-CHLORO-1,3-BENZOTHIAZOL-2-YL)-2-{[5-(2-FURYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETAMIDE
Uniqueness
The uniqueness of N1-(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)-2-{[5-(2-FURYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETAMIDE lies in its specific functional groups and their arrangement. The ethoxy group on the benzothiazole ring and the furyl group on the oxadiazole ring contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C17H14N4O4S2 |
|---|---|
Molecular Weight |
402.5 g/mol |
IUPAC Name |
N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-[[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C17H14N4O4S2/c1-2-23-10-5-6-11-13(8-10)27-16(18-11)19-14(22)9-26-17-21-20-15(25-17)12-4-3-7-24-12/h3-8H,2,9H2,1H3,(H,18,19,22) |
InChI Key |
RVAJPAURWCSZIA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)CSC3=NN=C(O3)C4=CC=CO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 7-[4-(diethylamino)phenyl]-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11048007.png)

![5-chloro-N-[3-(1,3-dioxan-2-yl)phenyl]-2-(2-morpholin-4-yl-2-oxoethoxy)benzenesulfonamide](/img/structure/B11048021.png)

![1-(4-Tert-butylphenyl)-3-{[4-(pyridin-4-ylcarbonyl)phenyl]amino}propan-1-one](/img/structure/B11048047.png)
![Benzo[b][4,7]phenanthrolin-11(7H)-one, 8,9,10,12-tetrahydro-9,9-dimethyl-12-(3-pyridinyl)-](/img/structure/B11048048.png)
![2-{2-[(2,5-dimethylphenyl)sulfonyl]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B11048055.png)
![6,6'-[Oxybis(phenylmethanediyl)]bis(2,3-dihydro-1,4-benzodioxine)](/img/structure/B11048056.png)
![2-[2,5-Dioxo-7-(3-thienyl)-1,2,3,4,5,6,7,8-octahydro-3-quinolinyl]-N-(4-ethylphenyl)acetamide](/img/structure/B11048059.png)
![6-(4-bromo-1H-pyrazol-3-yl)-3-(2,6-dichlorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11048076.png)
![ethyl {4-[3-amino-1-(7-methoxy-1,3-benzodioxol-5-yl)-3-oxopropyl]-5-oxo-2,5-dihydro-1H-pyrazol-3-yl}acetate](/img/structure/B11048087.png)
![(1E)-8-ethoxy-4,4,6-trimethyl-1-(2-oxo-2-phenylethylidene)-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11048091.png)
![diphenyl(2-{[(2E)-1,7,7-trimethylbicyclo[2.2.1]hept-2-ylidene]amino}phenyl)methyl acetate](/img/structure/B11048092.png)
![Ethyl 5-{3-[(3,4-dichlorobenzyl)amino]-1-(7-methoxy-1,3-benzodioxol-5-yl)-3-oxopropyl}-4-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylate](/img/structure/B11048093.png)
